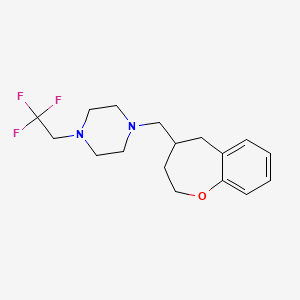

1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine involves multi-step processes, including condensation, cyclization, and sometimes, specific reactions tailored to introduce or modify functional groups. For example, compounds with structural similarities have been synthesized through a three-step synthesis starting from readily available precursors, utilizing titanium tetrachloride catalyzed condensation and subsequent ring closure of intermediate amides (Nielsen & Pedersen, 1985).

Wissenschaftliche Forschungsanwendungen

Hypotensive Activity

A novel series of 1-(alkylamino)-1,3,4,5-tetrahydro-7,8-dimethoxy-2-benzoxepins, which include compounds structurally related to 1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine, demonstrates hypotensive activity. These compounds act as alpha blockers with both peripheral and central activities, contributing to their potential in managing hypertension (Tenbrink et al., 1981).

Bradycardic Potency

Compounds with a piperazine moiety, including derivatives related to the chemical structure , have been explored for their bradycardic activity. These compounds exhibit vasorelaxant and heart-rate-reducing activities, highlighting their therapeutic potential in cardiovascular diseases (Liang et al., 2010).

Synthesis and Psychotropic Activity

The synthesis of annulated 1,2,3-triazoles leading to 10-(4-substituted-1-piperazinyl)-1,2,3-triazolo[4,5-b][1,5]benzoxazepines reveals their psychotropic activity. These compounds are prepared through a multi-step synthesis, indicating the versatile chemical manipulations possible with piperazine derivatives for potential therapeutic use (Nielsen & Pedersen, 1985).

Antihypertensive Agents

The research into 2,4-diamino-6,7-dimethoxyquinazolines, including derivatives with a piperazine linkage, showcases their role as potent alpha 1-adrenoceptor antagonists and antihypertensive agents. This class of compounds displays high binding affinity for alpha 1-adrenoceptors, contributing to their therapeutic efficacy in hypertension management (Campbell et al., 1987).

Eigenschaften

IUPAC Name |

1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23F3N2O/c18-17(19,20)13-22-8-6-21(7-9-22)12-14-5-10-23-16-4-2-1-3-15(16)11-14/h1-4,14H,5-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXZYNPNLGVMDIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2CC1CN3CCN(CC3)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3,4,5-Tetrahydro-1-benzoxepin-4-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide](/img/structure/B5508759.png)

![N~2~-(2-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5508764.png)

![4-[(4-hydroxy-5-methoxy-2-pyridinyl)methyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5508772.png)

![2-methyl-4-{4-[(2-methyl-1-pyrrolidinyl)methyl]phenyl}-2-butanol](/img/structure/B5508794.png)

![5-methoxy-1-methyl-2-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-1H-indole](/img/structure/B5508805.png)

![1-tert-butyl-N-[1-(4-chlorobenzyl)cyclopropyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5508813.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5508820.png)

![N-[1-(4-morpholinylcarbonyl)-4-piperidinyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5508860.png)

![4-[4-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5508874.png)

![(3S*,4S*)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5508877.png)